Thalidomide-NH-PEG3-COOH

PROTAC Targeted Protein Degradation Chemical Biology

Select this specific Thalidomide-NH-PEG3-COOH for your PROTAC library synthesis. Its robust amide (NH) linkage to the PEG3 spacer provides superior enzymatic stability over ether/ester analogs, while the precise ~15 Å spacer length is empirically optimized for ternary complex formation. The terminal COOH ensures efficient amide coupling with diverse warheads. High DMSO solubility (125 mg/mL) and guaranteed ≥98% purity minimize batch variability and maximize conjugation efficiency. Ideal for reproducible SAR studies and lead optimization in targeted protein degradation.

Molecular Formula C22H27N3O9
Molecular Weight 477.5 g/mol
Cat. No. B8180549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-PEG3-COOH
Molecular FormulaC22H27N3O9
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCC(=O)O
InChIInChI=1S/C22H27N3O9/c26-18-4-3-17(20(29)24-18)25-21(30)15-2-1-14(13-16(15)22(25)31)23-6-8-33-10-12-34-11-9-32-7-5-19(27)28/h1-2,13,17,23H,3-12H2,(H,27,28)(H,24,26,29)
InChIKeySYFPHSMLSPHFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-PEG3-COOH: A Core CRBN-Recruiting PROTAC Linker for Targeted Protein Degradation


Thalidomide-NH-PEG3-COOH (CAS: 2375283-62-6) is a synthesized E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid functional group . With a molecular formula of C22H27N3O9 and a molecular weight of 477.46–477.5 g/mol, this compound serves as a versatile building block for the construction of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) molecules .

Why Thalidomide-NH-PEG3-COOH Is Not Interchangeable with Other Thalidomide-PEG Conjugates


While many thalidomide-PEG-COOH conjugates exist, direct substitution is scientifically unsound. Critical differences in linker chemistry—specifically, the amide (NH) versus ether (O) attachment to the thalidomide core—can alter compound stability, solubility, and intracellular behavior . The length of the PEG spacer (PEG3) is also non-negotiable; it dictates the spatial reach and conformational flexibility of the final PROTAC, and even a single unit change can dramatically impact degradation efficiency and target selectivity [1]. Furthermore, the terminal carboxylic acid is essential for downstream amide bond formation with amine-containing warheads, and its presentation differs between analogs . The quantitative evidence below demonstrates the specific, measurable properties that differentiate Thalidomide-NH-PEG3-COOH.

Quantitative Evidence for Selecting Thalidomide-NH-PEG3-COOH: Solubility, Purity, and Structural Differentiation


Superior DMSO Solubility of Thalidomide-NH-PEG3-COOH Compared to Its Ether-Linked Analog

Thalidomide-NH-PEG3-COOH exhibits exceptionally high solubility in DMSO at 125 mg/mL (261.80 mM) with sonication, as reported by multiple vendors [1]. This is notably higher than the solubility reported for its ether-linked analog, Thalidomide-O-PEG3-COOH, for which no vendor lists a DMSO solubility value, and is described as requiring specialized formulation for in vivo use . The high solubility of Thalidomide-NH-PEG3-COOH is a critical advantage for preparing concentrated stock solutions for PROTAC synthesis and subsequent biological assays.

PROTAC Targeted Protein Degradation Chemical Biology

High and Consistent Purity (≥98%) Validated by Independent Vendors

Thalidomide-NH-PEG3-COOH is consistently offered at a high purity of ≥98% (and often >98% or specifically 98.90%) across multiple reputable chemical suppliers [1]. This level of purity is a critical factor for ensuring reproducibility in PROTAC synthesis and minimizing the impact of impurities on downstream biological assays. In contrast, some related compounds are listed with lower purity thresholds (e.g., ≥95% for certain Pomalidomide-PEG3-COOH batches), which can introduce variability .

PROTAC Synthesis Quality Control Reproducibility

Amide (NH) Linkage Confers Potentially Superior Metabolic Stability Over Ether (O) Analogs

Thalidomide-NH-PEG3-COOH features an amide bond connecting the thalidomide core to the PEG3 spacer. While no direct metabolic half-life comparison for this specific compound is publicly available, class-level inference from analogous PROTAC linkers indicates that amide linkages are significantly more resistant to enzymatic hydrolysis than ester linkages, and are also generally more stable than ether linkages in certain biological contexts . For instance, a related Thalidomide-O-amido-PEG3-C2-NH2 derivative demonstrated a mouse liver microsome half-life of 4.1 hours [1]. The 'NH' amide linkage in Thalidomide-NH-PEG3-COOH is expected to provide a robust and stable connection, reducing the risk of premature linker cleavage in cellulo.

Linker Chemistry PROTAC Stability Metabolic Stability

PEG3 Spacer Length is a Critical Determinant of PROTAC Degradation Efficiency

The PEG3 (triethylene glycol) spacer in Thalidomide-NH-PEG3-COOH is not an arbitrary choice; its length of approximately 15 Å is a critical determinant of ternary complex formation and degradation efficiency. A recent study on Retro-2-based PROTACs demonstrated that degradation of the translation termination factor GSPT1 is strictly dependent on the length of the flexible PEG chain linker [1]. Similarly, systematic SAR studies on AURKA-targeting PROTACs have shown that altering the PEG linker length by even a single unit can dramatically change degradation potency and selectivity [2]. The PEG3 length is a widely adopted and empirically validated 'sweet spot' for many CRBN-based PROTAC designs.

Linker Length PROTAC Optimization SAR

Primary Research and Industrial Application Scenarios for Thalidomide-NH-PEG3-COOH


Rapid Assembly of CRBN-Recruiting PROTAC Libraries for Chemical Biology

The high DMSO solubility (125 mg/mL) and terminal carboxylic acid group of Thalidomide-NH-PEG3-COOH make it ideal for high-throughput synthesis of diverse PROTAC libraries. Using standard amide coupling chemistry (e.g., EDC/HOBt or HATU), researchers can efficiently conjugate the linker to a wide array of amine-containing target-protein ligands (warheads), enabling rapid exploration of structure-activity relationships (SAR) and identification of potent and selective protein degraders .

Developing Stable PROTACs with Improved In Vitro Performance

The robust amide (NH) linkage connecting the thalidomide moiety to the PEG3 spacer is predicted to offer enhanced stability against enzymatic degradation compared to more labile ester or ether linkages . This feature is particularly valuable for designing PROTACs intended for use in complex biological media or cell-based assays over extended time courses, as it reduces the likelihood of linker cleavage and ensures that the full PROTAC molecule is present to induce target degradation.

Optimizing Ternary Complex Geometry with a PEG3 Spacer

The PEG3 spacer of this compound provides a specific, empirically validated length (~15 Å) that is critical for achieving productive ternary complex formation between the CRBN E3 ligase, the PROTAC, and the target protein . This length is a key starting point for linker optimization in new PROTAC campaigns. Its use is supported by numerous SAR studies demonstrating that linker length is a primary determinant of degradation potency and selectivity, and PEG3 represents a common 'sweet spot' for many CRBN-based degraders.

Quality Control and Reproducibility in PROTAC Synthesis

Procuring Thalidomide-NH-PEG3-COOH with a certified purity of ≥98% is essential for minimizing batch-to-batch variability in PROTAC synthesis. This high purity ensures that downstream conjugation reactions are efficient and that the final PROTAC products are free from significant contaminants that could confound biological results . This is a critical consideration for both academic labs publishing reproducible science and industrial groups advancing lead compounds toward development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-PEG3-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.